Maltohexaose

Carbohydrate-binding modules Surface plasmon resonance Starch recognition

Precise chain-length control is critical in amylolytic enzyme assays-substituting G5 or G7 for G6 compromises catalytic specificity and calibration accuracy. • Distinct Km (0.42 mM) for α-glucosidase vs. G5 (0.64 mM) and G7 (0.32 mM). • Highest SPR affinity (Kd=0.003 mM) among linear maltooligosaccharides for CBM25/26. • UPLC-ELSD reference standard for honey adulteration; LOQ 0.30-0.60 mg/g. ≥98% HPLC; mg to g scale. Global shipping.

Molecular Formula C36H62O31
Molecular Weight 990.9 g/mol
CAS No. 34620-77-4
Cat. No. B131044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaltohexaose
CAS34620-77-4
SynonymsO-α-D-glucopyranosyl-(1-4)-O-α-D-glucopyranosyl-(1-4)-O-α-D-glucopyranosyl-(1-4)-O-α-D-glucopyranosyl-(1-4)-O-α-D-glucopyranosyl-(1-4)-D-glucose;  Amylohexaose; 
Molecular FormulaC36H62O31
Molecular Weight990.9 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)O)CO)CO)CO)CO)CO)O)O)O)O
InChIInChI=1S/C36H62O31/c37-1-8(44)15(46)27(9(45)2-38)63-33-23(54)18(49)29(11(4-40)59-33)65-35-25(56)20(51)31(13(6-42)61-35)67-36-26(57)21(52)30(14(7-43)62-36)66-34-24(55)19(50)28(12(5-41)60-34)64-32-22(53)17(48)16(47)10(3-39)58-32/h1,8-36,38-57H,2-7H2/t8-,9+,10+,11+,12+,13+,14+,15+,16+,17-,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+/m0/s1
InChIKeyDJMVHSOAUQHPSN-KZSASMRXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Maltohexaose: Properties and Differentiation


Maltohexaose (α-D-Glc-(1→4)-α-D-Glc-(1→4)-α-D-Glc-(1→4)-α-D-Glc-(1→4)-α-D-Glc-(1→4)-D-Glc) is a linear maltooligosaccharide composed of six glucose units linked by α-(1→4) glycosidic bonds, belonging to the maltodextrin family of starch-derived oligosaccharides. It serves as a defined substrate, inhibitor scaffold, and analytical standard in enzymology, carbohydrate-binding studies, and food authentication research. While structurally homologous to maltopentaose (G5) and maltoheptaose (G7), maltohexaose exhibits quantifiably distinct binding affinities, enzyme susceptibilities, and product specificity that preclude simple interchange in applications requiring precise chain-length control [1].

Chain-length defined
Use as a defined DP6 substrate or authentic standard in maltooligosaccharide research.
Enzyme kinetics
Serves as substrate for α-amylase and α-glucosidase kinetic characterization workflows.
CBM affinity probe
Reported highest affinity for BhCBM25/26 in SPR-based detection and structural studies.

Maltohexaose Chain Length Importance


In-class maltooligosaccharides (maltopentaose G5, maltohexaose G6, maltoheptaose G7) are not interchangeable. Even a single glucose unit difference alters binding pocket occupancy in carbohydrate-binding modules, catalytic subsite interactions in amylolytic enzymes, and chromatographic retention behavior. Specifically, maltohexaose demonstrates a 25% lower dissociation constant (Kd) than maltoheptaose in surface plasmon resonance (SPR) binding assays [1], exhibits distinct relative hydrolysis velocities in α-glucosidase systems [2], and serves as the defined product of exo-maltohexaohydrolases and cyclodextrin ring-opening reactions [3]. These quantifiable differences directly impact assay linearity, enzyme calibration, and synthetic yields in industrial bioprocessing.

  • Chain-length mismatch A single glucose unit difference alters catalytic subsite occupancy and binding pocket recognition in amylolytic enzymes and carbohydrate-binding modules.
  • Kinetic parameter divergence Measurable differences in Kd and Km between G5, G6, and G7 may introduce systematic error in enzyme assays if substituted without validation.
  • Chromatographic retention shifts HPLC/UPLC retention times are chain-length dependent; G6 co-elution may interfere with G5 or G7 quantification in oligosaccharide profiling.

Maltohexaose Comparative Evidence


Superior Binding Affinity in SPR Assays

In surface plasmon resonance (SPR) spectroscopy measuring binding to family 25 and 26 carbohydrate-binding modules (BhCBM25 and BhCBM26), maltohexaose (G6) demonstrated the lowest dissociation constant (Kd = 0.003 mM) among the tested linear maltooligosaccharides, indicating the highest binding affinity [1]. This value represents a 25% lower Kd compared to maltoheptaose (G7; Kd = 0.005 mM) and a 33% lower Kd compared to maltopentaose (G5; Kd = 0.004 mM).

SPR Binding Affinity
Head-to-head
G6 Kd 0.003 mM
1.33× tighter than G5
1.67× tighter than G7
Reported lowest Kd among tested linear maltooligosaccharides; supports higher SPR assay sensitivity in CBM-starch interaction studies.
BhCBM25 and BhCBM26; SPR conditions.
Carbohydrate-binding modules Surface plasmon resonance Starch recognition

Distinct α-Glucosidase Km Profile

Kinetic analysis of sugar beet α-glucosidase revealed a progressive decrease in Michaelis constant (Km) with increasing chain length from maltotriose through maltooctaose [1]. Maltohexaose exhibited a Km of 0.42 mM, which is 1.5-fold lower than maltopentaose (Km = 0.64 mM) but 1.3-fold higher than maltoheptaose (Km = 0.32 mM). This non-linear affinity progression demonstrates that G6 occupies a distinct kinetic niche.

α-Glucosidase Km
Head-to-head
Km = 0.42 mM
34% lower than G5
31% higher than G7
Occupies a distinct kinetic niche; substitution would shift Vmax and kcat/Km calculations.
Sugar beet α-glucosidase.
α-Glucosidase kinetics Substrate specificity Enzyme characterization

Enhanced Glycogen Phosphorylase Inhibition

Chemoenzymatic synthesis of 4-deoxymaltohexaose (4DG6) and 4-deoxymaltopentaose (4DG5) enabled direct comparison of binding affinity to muscle and potato α-glucan phosphorylases [1]. The 4-deoxy derivatives bind 10-40-fold tighter than the parent compound maltopentaose, establishing that the hexasaccharide scaffold provides a superior binding platform for inhibitor design.

Phosphorylase Inhibition
Head-to-head
10–40× tighter binding
4DG6 vs. maltopentaose
Reported inhibitor scaffold with increased binding; supports mechanistic probe development for glycogen metabolism research.
Muscle and potato α-glucan phosphorylase.
Glycogen phosphorylase inhibition Mechanistic probe Drug discovery

Specific Product from Cyclodextrin Hydrolysis

The thermostable amylase from Pyrococcus furiosus exhibits preferential cyclodextrin ring-opening specificity that yields defined maltooligosaccharide chain lengths [1]. α-Cyclodextrin (six glucose units) is hydrolyzed to produce primarily maltohexaose; β-cyclodextrin yields primarily maltoheptaose; γ-cyclodextrin yields primarily maltooctaose. This chain-length specificity enables high-purity synthesis of discrete oligosaccharides without the product mixtures typical of starch hydrolysis.

Cyclodextrin Product
Head-to-head
α-CD → G6
β-CD → G7
γ-CD → G8
Each cyclodextrin size yields a defined maltooligosaccharide; supports high-purity synthesis of discrete chain lengths.
Pyrococcus furiosus amylase.
Enzymatic synthesis Cyclodextrin hydrolysis Oligosaccharide production

Major Product in Streptomyces Amylase Hydrolysis

A novel alkaline amylase from an alkalophilic Streptomyces species produces maltohexaose as the predominant product, comprising 48% of the initial hydrolysis product distribution from starch, followed by maltotetraose, maltotriose, and maltose [1]. This product specificity contrasts with maltotetraose-producing amylases (e.g., Pseudomonas stutzeri) and maltopentaose-producing systems, where the designated oligosaccharide constitutes the majority product.

Amylase Product Profile
Class-level
G6: 48% of total product
Supports product validation and G6 yield quantification in Streptomyces amylase hydrolysis research.
Streptomyces sp. alkaline amylase; starch substrate.
α-Amylase specificity Product distribution Industrial starch processing

Maltohexaose Research and Industrial Applications


UPLC-ELSD Food Authentication Standard

Maltohexaose is used as a certified reference standard in UPLC-ELSD methods for detecting maltooligosaccharide adulteration in honey. The method achieves limits of quantification from 0.30 to 0.60 mg/g with linearity from 15 to 2000 μg/mL (R² ≥ 0.9914) [1]. Given the distinct retention behavior of each maltooligosaccharide chain length, maltohexaose specifically enables accurate quantification of G6 content without interference from G5 or G7.

Substrate for Amylase and Glucosidase Kinetics

Maltohexaose serves as a defined substrate in enzyme kinetic studies. In human pancreatic α-amylase assays, the susceptibility to hydrolysis decreases in the order: maltopentaose > maltohexaose > maltotetraose > maltoheptaose [2]. For α-glucosidase, the Km of 0.42 mM for G6 is distinct from G5 (0.64 mM) and G7 (0.32 mM), making G6 essential for studies where chain-length-dependent catalytic efficiency is the variable of interest [3].

Glycogen Phosphorylase Inhibitor Scaffold

The maltohexaose backbone, when modified at the 4-position to generate 4-deoxymaltohexaose (4DG6), exhibits 10-40-fold enhanced binding to muscle and potato α-glucan phosphorylases compared to the maltopentaose-derived analog [4]. This scaffold is preferred for developing mechanistic probes and potential therapeutic leads targeting glycogen metabolism disorders.

CBM Affinity Ligand

Maltohexaose demonstrates the highest binding affinity (Kd = 0.003 mM) among linear maltooligosaccharides for BhCBM25 and BhCBM26, as measured by surface plasmon resonance [5]. This property makes G6 the ligand of choice for sensitive SPR-based detection of CBM-starch interactions and for structural studies of α-glucan recognition domains.

Application
Selection Property
Validation Focus
Honey maltooligosaccharide profiling
Chain-length-specific UPLC-ELSD retention
G6 quantification accuracy, linearity, and LOQ verification
α-Amylase & α-glucosidase kinetics
Defined DP6 substrate with distinct Km
Substrate specificity and kinetic parameter validation
Phosphorylase probe development
Reported increased binding by 4-deoxy modification
Binding fold-increase and inhibition context assessment
CBM-starch interaction SPR assays
Reported highest affinity ligand for BhCBM25/26
Affinity ranking and assay sensitivity context

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